molecular formula C21H21FN4O4S B2779351 ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-25-2

ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2779351
CAS No.: 689748-25-2
M. Wt: 444.48
InChI Key: WNSQUNBNEMUVAG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with:

  • A 2-methoxyphenyl group at position 4,
  • A thioacetate ester (-S-CH2-COOEt) at position 3,
  • A 3-fluorobenzamido-methyl moiety at position 3.

Its synthesis likely involves nucleophilic substitution and condensation reactions, analogous to methods described for structurally related compounds (see Section 2.1) .

Properties

IUPAC Name

ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-9-4-5-10-17(16)29-2)12-23-20(28)14-7-6-8-15(22)11-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSQUNBNEMUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Comparative physicochemical data for select compounds:

Property Target Compound 2-((5-(Hydroxy(phenyl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates
Solubility Low in water; soluble in DMSO, ethanol Moderate in water (as sodium salt) High in alcohols, chloroform
Melting Point Not reported (estimated 160–180°C) 210–215°C 85–95°C (liquid at room temperature for some imidates)
LogP (Predicted) 3.5–4.0 2.0–2.5 1.8–2.2

Notes:

  • The target compound’s ethyl ester group increases logP compared to carboxylic acid derivatives, suggesting enhanced blood-brain barrier penetration .
  • Sodium/potassium salts of thioacetic acids exhibit higher aqueous solubility, making them preferable for intravenous formulations .

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, insights can be extrapolated from analogues:

  • Antimicrobial Activity : 3-Fluorobenzamido derivatives show enhanced activity against Gram-positive bacteria due to fluorine’s electron-withdrawing effects .
  • Antifungal Activity : Methoxy-substituted triazoles (e.g., 2,4-dimethoxyphenyl derivatives) exhibit strong inhibition of fungal cytochrome P450 enzymes .
  • Toxicity : Hydroxy(phenyl)methyl-substituted triazoles demonstrate lower cytotoxicity (IC50 > 100 µM in hepatocytes) compared to halogenated variants .

Q & A

Q. What are the standard synthetic routes for ethyl 2-((5-((3-fluorobenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves:

Triazole Ring Formation : Cyclization of hydrazine derivatives with alkylating agents (e.g., chloroacetic acid) in alcohol solvents.

Functionalization : Introducing substituents like the 3-fluorobenzamido group via nucleophilic substitution or condensation reactions.

  • Key Steps :
  • Use IR spectrophotometry and elemental analysis to confirm intermediate structures (e.g., triazole-thione precursors) .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure purity (>95%) before proceeding .
  • Example Protocol :
  • React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thione with monochloroacetic acid in alkaline ethanol at 80°C for 6 hours .

Q. How is the purity and identity of the compound validated in academic research?

  • Methodological Answer :
  • Analytical Techniques :
MethodPurposeExample Findings
Elemental Analysis Confirm C, H, N, S composition±0.3% deviation from theoretical
IR Spectrophotometry Identify functional groups (e.g., C=O, N-H)Peaks at 1680 cm⁻¹ (amide I), 3300 cm⁻¹ (N-H)
HPLC Quantify purity>98% purity after recrystallization
  • Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for impurity profiling .

Q. What are the common degradation pathways observed during stability studies?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (60°C), light, and acidic/basic conditions (pH 3–9) for 7–14 days.
  • Key Findings :
  • Hydrolysis : The ester group hydrolyzes to acetic acid derivatives under alkaline conditions .
  • Oxidation : The thioether (-S-) group may oxidize to sulfoxide or sulfone derivatives .
  • Mass Balance : Ensure total degradation products + parent compound = 100% to rule byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substituent reactivity during synthesis?

  • Methodological Answer :
  • Case Study : Discrepancies in nitro group reduction (e.g., incomplete conversion to amine derivatives).
  • Solution : Optimize catalyst loading (e.g., 5% Pd/C under H₂ at 50 psi) and monitor via LC-MS .
  • Experimental Design : Use fractional factorial DOE to test variables (temperature, solvent polarity, catalyst) and identify critical factors .

Q. What strategies improve yield in multi-step syntheses of triazole derivatives?

  • Methodological Answer :
  • Yield Optimization :
StepStrategyOutcome (Yield Increase)
Cyclization Use microwave-assisted synthesis15–20% reduction in time
Functionalization Pre-activate intermediates (e.g., EDCI/HOBt coupling)10–15% higher efficiency
  • Solvent Selection : Replace ethanol with DMF for better solubility of hydrophobic intermediates .

Q. How do computational methods aid in predicting biological activity?

  • Methodological Answer :
  • In Silico Tools :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) .

QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluoro vs. 4-fluoro) with MIC values against Candida albicans .

  • Validation : Compare predicted activity with empirical assays (e.g., broth microdilution for IC₅₀) .

Q. What are the limitations of current antimicrobial assays for triazole derivatives?

  • Methodological Answer :
  • Challenges :
  • False positives due to compound aggregation in broth microdilution .
  • Poor correlation between in vitro enzyme inhibition and whole-cell activity (e.g., membrane permeability issues) .
  • Solutions :
  • Use checkerboard assays to test synergy with efflux pump inhibitors .
  • Validate cytotoxicity in mammalian cell lines (e.g., HEK293) to exclude non-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Root Causes :
  • Variability in assay protocols (e.g., inoculum size, incubation time) .
  • Structural analogs with minor substituent differences (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl) .
  • Resolution :
  • Replicate experiments using standardized CLSI/M38-A2 guidelines .
  • Perform head-to-head comparisons of analogs under identical conditions .

Tables for Reference

Table 1 : Key Synthetic Intermediates and Characterization

IntermediateCharacterization MethodCritical Data Points
Triazole-thione precursorIR, Elemental Analysis1680 cm⁻¹ (C=S), C₁₀H₈N₃S
3-Fluorobenzamido derivativeHPLC, NMRδ 7.45–7.55 (aromatic H), >98% purity

Table 2 : Degradation Products Under Stress Conditions

ConditionMajor DegradantMechanism
Acidic (pH 3)Hydrolyzed esterEster cleavage
Alkaline (pH 9)Sulfoxide derivativeThioether oxidation
UV LightDemethylated triazolePhotolytic dealkylation

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